3-amino-1-propyl-1H-pyrazole-5-carboxylic acid
Description
3-Amino-1-propyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative characterized by a propyl group at position 1, an amino group at position 3, and a carboxylic acid moiety at position 5.
Properties
Molecular Formula |
C7H11N3O2 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
5-amino-2-propylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C7H11N3O2/c1-2-3-10-5(7(11)12)4-6(8)9-10/h4H,2-3H2,1H3,(H2,8,9)(H,11,12) |
InChI Key |
BIJWZCNQQXRMQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC(=N1)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-propyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by functional group modifications to introduce the amino, propyl, and carboxylic acid groups .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, often starting with readily available raw materials. The use of catalysts and optimized reaction conditions can enhance yield and purity. Techniques such as crystallization and chromatography are employed for purification .
Chemical Reactions Analysis
Tautomerism
The compound exhibits tautomerism between the 3- and 5-aminopyrazole forms due to the inherent instability of the amino group at the 3-position. In solution, rapid interconversion occurs, leading to broad signals in NMR spectra . In the solid state, individual tautomers may coexist, but solvent effects typically favor the more stable 5-tautomer .
Cyclization Reactions
The compound undergoes intramolecular cyclization to form fused heterocycles like pyrazolo[1,5-a]pyrimidines. This reaction involves the nucleophilic amino group at the 5-position reacting with dielectrophilic systems (e.g., formamide derivatives) . The 5-tautomer is more reactive due to its enhanced nucleophilicity, enabling cyclization under basic or acidic conditions .
Substitution Reactions
Amination via bromination:
-
Reagents/Conditions: Bromine (Br₂) in methylene dichloride at 10–50°C, followed by treatment with ammoniacal liquor under basic conditions (e.g., sodium bicarbonate) .
-
Mechanism: Bromination introduces a halogen at the 4-position, which is subsequently displaced by ammonia to yield the 4-amino derivative .
Functional group transformations:
-
Reduction/Oxidation: The carboxylic acid group can be reduced to an alcohol (e.g., using LiAlH₄), while the amino group can undergo oxidation to nitro derivatives .
Functional Group Reactivity
-
Carboxylic acid group:
-
Amidation: Reaction with amines/thiols to form amides or thioamides.
-
Esterification: Conversion to esters via alcohol coupling (e.g., ethanol).
-
-
Amino group:
Biological and Pharmaceutical Significance
The compound’s structural similarity to Sildenafil-related intermediates suggests potential applications in designing phosphodiesterase inhibitors. Its amino and carboxylic acid groups enable interactions with biological targets, though detailed pharmacological studies remain limited .
Scientific Research Applications
3-amino-1-propyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 3-amino-1-propyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Key structural differences among analogs include substituents at positions 1, 3, and 5, which influence solubility, stability, and biological activity.
Table 1: Comparative Analysis of Pyrazole Derivatives
Key Observations:
- The amino group at position 3 enables hydrogen bonding, a feature absent in nitro- or trifluoromethyl-substituted derivatives .
- Molecular Weight : Derivatives with nitro groups (e.g., C₈H₁₁N₃O₄) exhibit higher molar masses, impacting pharmacokinetic profiles .
Biological Activity
3-Amino-1-propyl-1H-pyrazole-5-carboxylic acid (APPC) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of an amino group, a propyl chain, and a carboxylic acid functional group within its structure. Its molecular formula is , with a molecular weight of approximately .
The biological activity of APPC is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The amino and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with active sites, which may lead to the inhibition or modulation of enzyme activity. This interaction is crucial for its potential applications in various therapeutic contexts .
Biological Activities
Research indicates that APPC exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that APPC possesses antibacterial and antifungal properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The compound's structural features may enhance its ability to penetrate bacterial membranes, thus increasing its efficacy.
- Anti-inflammatory Properties : APPC has been investigated for its anti-inflammatory effects. It may modulate neurotransmitter systems, indicating potential applications in neuropharmacology and pain management .
- Anticancer Potential : There is emerging evidence supporting the anticancer properties of APPC. It may inhibit certain pathways involved in tumor growth and proliferation, making it a candidate for further research in cancer therapeutics .
Comparative Analysis
To better understand the uniqueness of APPC, a comparison with similar compounds can be insightful:
| Compound Name | Molecular Formula | Key Activities |
|---|---|---|
| 3-Amino-1-propyl-1H-pyrazole-5-carboxylic acid | C7H11N3O2 | Antimicrobial, anti-inflammatory |
| 3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid | C7H10N4O2 | Anticancer, enzyme inhibition |
| 4-Amino-1-methyl-3-propyl-5-pyrazolecarboxamide | C8H12N4O2 | Antimicrobial, anti-inflammatory |
This table highlights how APPC's unique substitution pattern contributes to its distinct chemical and biological properties compared to related compounds .
Case Studies and Research Findings
Several studies have explored the biological activity of APPC:
- Antimicrobial Study : A study demonstrated that APPC exhibited significant antibacterial activity against E. coli, with an inhibition zone comparable to standard antibiotics like Gentamicin. This suggests its potential as a therapeutic agent in treating bacterial infections .
- Anti-inflammatory Research : Investigations into the anti-inflammatory effects of APPC indicated a reduction in pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, highlighting its potential role in inflammatory disease management .
- Anticancer Investigations : In vitro studies have shown that APPC can inhibit cell proliferation in various cancer cell lines, suggesting it may interfere with key signaling pathways involved in cancer progression .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 3-amino-1-propyl-1H-pyrazole-5-carboxylic acid?
- The compound can be synthesized via cyclocondensation reactions using precursors like substituted hydrazines and β-ketoesters. For example, cyclocondensation of ethyl acetoacetate with a propyl-substituted hydrazine derivative, followed by hydrolysis under basic conditions, yields the carboxylic acid moiety (as demonstrated in structurally related pyrazole-carboxylic acid syntheses) . Optimization of reaction conditions (e.g., solvent, temperature) is critical to minimize by-products like nitro or ester derivatives .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR spectroscopy (¹H, ¹³C, and DEPT) confirms the pyrazole ring structure, propyl chain substitution, and amino group presence. IR spectroscopy identifies carboxylic acid (-COOH) stretching (~1700 cm⁻¹) and N-H bending (~1600 cm⁻¹) . High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. For crystalline samples, single-crystal X-ray diffraction provides unambiguous structural confirmation, as shown for analogous pyrazole derivatives .
Q. How can researchers determine the purity and stability of this compound under experimental conditions?
- HPLC or LC-MS with a C18 column and UV detection (λ ~254 nm) assesses purity. Stability studies under varying pH, temperature, and light exposure (via accelerated degradation tests) identify degradation products. Storage at -20°C in inert atmospheres (argon) is recommended to prevent oxidation of the amino group .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., spectral or reactivity discrepancies)?
- Hybrid DFT calculations (e.g., B3LYP/6-311++G(d,p)) model molecular geometry and vibrational spectra, which can be compared to experimental IR/NMR data. Discrepancies in reaction pathways (e.g., unexpected by-products) may require mechanistic studies using isotopic labeling or in situ monitoring (e.g., reaction calorimetry) . For structural mismatches, refine crystallographic models using software like SHELXL to account for disorder or hydrogen bonding .
Q. How can researchers optimize experimental design for studying biological activity while minimizing synthetic bottlenecks?
- Prioritize parallel synthesis of derivatives with modular substitutions (e.g., varying alkyl chain lengths or amino-protecting groups). Use DoE (Design of Experiments) to screen reaction parameters (e.g., catalyst loading, solvent polarity). For bioactivity assays, employ structure-activity relationship (SAR) models to correlate substituent effects with target binding, leveraging computational docking (e.g., AutoDock Vina) .
Q. What are the challenges in crystallizing 3-amino-1-propyl-1H-pyrazole-5-carboxylic acid, and how are they addressed?
- The compound’s polar functional groups (-COOH, -NH₂) complicate crystallization due to hygroscopicity. Techniques include:
- Slow evaporation in mixed solvents (e.g., DMSO/water) to control nucleation.
- Co-crystallization with complementary hydrogen-bond donors (e.g., urea derivatives).
- Temperature-gradient methods to stabilize polymorphs .
Data Analysis and Interpretation
Q. How should researchers handle inconsistent biological activity data across assays (e.g., enzyme inhibition vs. cellular toxicity)?
- Conduct dose-response validation to rule out assay-specific artifacts (e.g., solvent interference). Cross-reference with physicochemical properties (logP, solubility) using tools like SwissADME. If contradictions persist, employ cheminformatics pipelines to identify off-target interactions or metabolic instability .
Q. What computational tools are recommended for modeling the compound’s interaction with biological targets?
- Molecular Dynamics (MD) simulations (GROMACS, AMBER) assess binding stability and conformational flexibility. QM/MM (Quantum Mechanics/Molecular Mechanics) calculations elucidate electronic interactions at active sites. For virtual screening, use pharmacophore modeling (e.g., PharmaGist) to prioritize derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
